REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[N:6][CH:7]=1.CC1(C)C2[C:34](=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)[O:33][C:15]2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C[OH:55].C(N(CC)CC)C>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[OH:11][C:8]([C:4]1[CH:3]=[C:2]([C:15]([O:33][CH3:34])=[O:55])[CH:7]=[N:6][CH:5]=1)([CH3:10])[CH3:9] |f:5.6.7|
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C(C)(C)O
|
Name
|
|
Quantity
|
0.213 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
3.73 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of carbon monoxide at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through CELITE©
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C=1C=C(C=NC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |